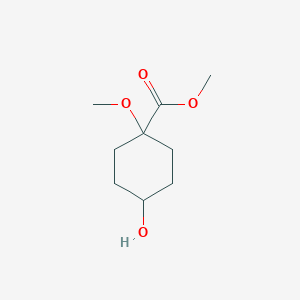

Methyl 4-Hydroxy-1-methoxycyclohexanecarboxylate

Description

Methyl 4-Hydroxy-1-methoxycyclohexanecarboxylate is a cyclohexane derivative featuring a methyl ester group, a hydroxyl substituent at the 4-position, and a methoxy group at the 1-position. This compound’s structure combines polar functional groups (ester, hydroxyl, and methoxy) with a cyclohexane ring, influencing its physicochemical properties, including solubility, boiling point, and reactivity. For instance, methyl cyclohexane-carboxylate (C₆H₁₁CO₂CH₃) has a molecular weight of 142.20 g/mol, a boiling point of 183°C, and solubility in alcohols and ethers . The addition of hydroxyl and methoxy groups in the target compound likely enhances polarity and hydrogen-bonding capacity, altering these properties significantly.

Properties

IUPAC Name |

methyl 4-hydroxy-1-methoxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-12-8(11)9(13-2)5-3-7(10)4-6-9/h7,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOFQAXLURRKKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(CC1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-Hydroxy-1-methoxycyclohexanecarboxylate can be synthesized through several synthetic routes. One common method involves the esterification of 4-hydroxy-1-methoxycyclohexanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Hydroxy-1-methoxycyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Methyl 4-Hydroxy-1-methoxycyclohexanecarboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-Hydroxy-1-methoxycyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The carboxylate ester group can undergo hydrolysis, releasing the active carboxylic acid derivative .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between Methyl 4-Hydroxy-1-methoxycyclohexanecarboxylate and its analogs:

*Estimated values based on structural analogs.

Key Findings from Comparative Analysis

Polarity and Solubility

- This enhances solubility in polar solvents like water or methanol .

- Methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate , with an aromatic methoxy group and ketone, likely exhibits lower water solubility due to its bulky substituents.

Boiling Points

- Boiling points correlate with molecular weight and polarity. Methyl salicylate (152.15 g/mol) boils at 222°C , while Methyl cyclohexane-carboxylate (142.20 g/mol) boils at 183°C . The target compound’s estimated higher molecular weight (~200.23 g/mol) and hydrogen-bonding capacity suggest a boiling point between 200–220°C.

Reactivity

- The hydroxyl group in the target compound may increase susceptibility to oxidation or ester hydrolysis compared to non-hydroxylated analogs like Methyl cyclohexane-carboxylate.

- The methoxy group at the 1-position could sterically hinder reactions at the cyclohexane ring, contrasting with Methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate, where the methoxy is on an aromatic ring, altering electronic effects .

Biological Activity

Methyl 4-hydroxy-1-methoxycyclohexanecarboxylate (MHMC) is a compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with MHMC, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

MHMC is classified as an ester and has the molecular formula . Its structure features a cyclohexane ring with hydroxyl and methoxy substituents, which are critical for its biological interactions.

Biological Activities

1. Antioxidant Activity

Research indicates that MHMC exhibits significant antioxidant properties. A study demonstrated that MHMC can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases. The antioxidant activity was quantified using various assays, including DPPH and ABTS radical scavenging tests.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

2. Anti-inflammatory Effects

MHMC has been shown to modulate inflammatory pathways. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential role in treating inflammatory conditions.

3. Antimicrobial Activity

Preliminary studies have indicated that MHMC possesses antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for common pathogens were determined, showing effectiveness particularly against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | >100 |

The biological activities of MHMC are believed to be linked to its ability to interact with cellular signaling pathways. Specifically, it may influence the NF-κB pathway, which is crucial in regulating immune responses and inflammation. The compound's structural features allow it to bind to key enzymes involved in these pathways, thereby exerting its effects.

Case Studies

1. In Vivo Studies on Inflammation

A recent animal study evaluated the anti-inflammatory effects of MHMC in a model of acute lung injury induced by LPS. Treatment with MHMC significantly reduced lung inflammation and edema compared to untreated controls, highlighting its therapeutic potential.

2. Clinical Relevance in Oxidative Stress

Another study investigated the effects of MHMC on patients with chronic obstructive pulmonary disease (COPD). Patients receiving MHMC showed improved markers of oxidative stress and inflammation after 12 weeks of treatment, suggesting beneficial effects in chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.